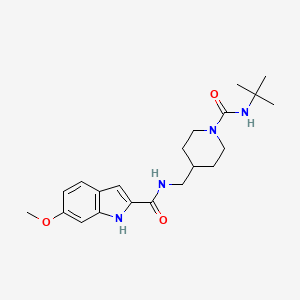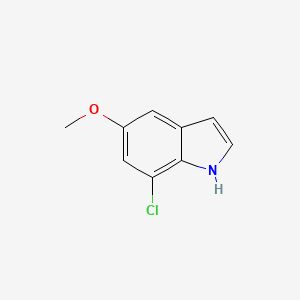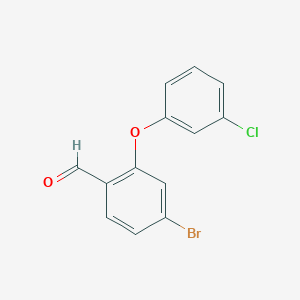
4-Bromo-2-(3-chlorophenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is 1S/C13H8BrClO2/c14-12-7-9 (8-16)1-6-13 (12)17-11-4-2-10 (15)3-5-11/h1-8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-(3-chlorophenoxy)benzaldehyde” is a solid substance . It has a molecular weight of 311.56 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Antimicrobial Applications
4-Bromo-2-(3-chlorophenoxy)benzaldehyde has been explored for its antimicrobial properties. In one study, compounds derived from chloro(bromo)-substituted benzaldehydes, including 4-Bromo-2-(3-chlorophenoxy)benzaldehyde, were synthesized and investigated as potential antimicrobial additives for lubricating oils and fuels (Talybov, Akhmedova, & Yusubov, 2022).
Synthetic Chemistry
This compound also plays a role in synthetic chemistry. For example, it has been used in the selective ortho-bromination of substituted benzaldoximes, a process that involves palladium-catalyzed C-H activation, crucial in the synthesis of substituted 2-bromobenzaldehydes (Dubost, Fossey, Cailly, Rault, & Fabis, 2011). Additionally, it has been involved in reactions leading to the formation of various compounds like 3,4,5-trimethoxy benzaldehyde, which are significant in the field of organic synthesis (Feng, 2002).
Medicinal Chemistry
In medicinal chemistry, compounds related to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been synthesized and evaluated for their biological activity. For instance, arylphosphorodichloridates were reacted with a derivative to form compounds with evaluated antibacterial activity, illustrating the compound's relevance in developing new pharmaceutical agents (Prasad, Babu, Reddy, Haranath, & Reddy, 2006).
Agricultural Chemistry
In agricultural chemistry, derivatives of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been investigated for their potential nematicidal properties, which could be valuable in managing pests in agriculture (Kumari, Singh, & Walia, 2014).
Chemical Analysis and Diagnostics
4-Bromo-2-(3-chlorophenoxy)benzaldehyde and related compounds have been used in the development of analytical methods, such as high-performance liquid chromatography (HPLC), to aid in the diagnosis of acute poisoning, indicating their importance in chemical analysis and diagnostics (Flanagan & Ruprah, 1989).
Environmental Studies
In environmental studies, research has been conducted on the formation of bromochlorodibenzo-p-dioxins from the high-temperature oxidation of chlorophenols and bromophenols, which include compounds similar to 4-Bromo-2-(3-chlorophenoxy)benzaldehyde. This research is important for understanding the environmental impact and behavior of these types of compounds (Evans & Dellinger, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPDRFDJGOUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-chlorophenoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

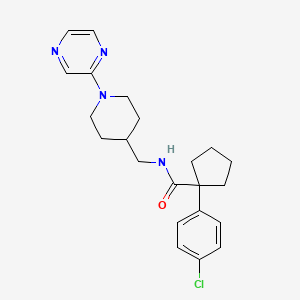
![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)

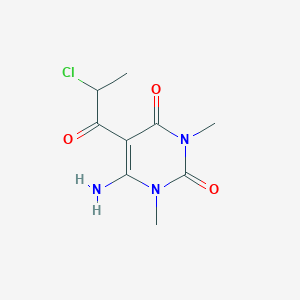
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)
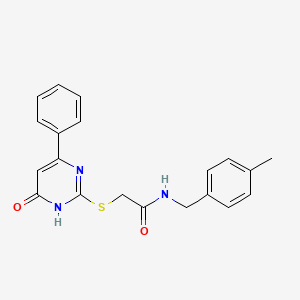
![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)
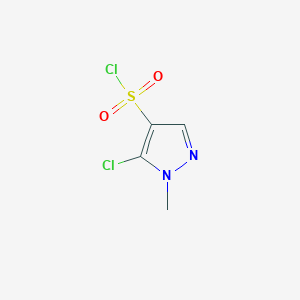

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)
